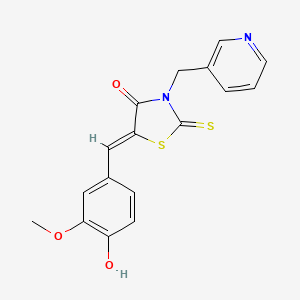![molecular formula C25H19N3O B6131891 3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B6131891.png)
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, an indole moiety, and a benzyl group. Quinazolinone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one typically involves the condensation of anthranilamides with aromatic aldehydes, ketones, alkynes, carboxylic acids, benzyl alcohols, or methylarenes . The reaction conditions often require the use of catalysts such as silver carbonate or zinc oxide nanoparticles to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, which are efficient and cost-effective methods for synthesizing complex molecules. These reactions can be carried out in a single reaction vessel, reducing the need for intermediate purification steps and minimizing solvent usage .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole moiety, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide and may require heating or refluxing to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone and indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)quinazolin-4(3H)-one: This compound shares the quinazolinone and indole moieties but lacks the benzyl group.
5-iodo-2-(1H-indol-3-yl)quinazolin-4(3H)-one: This derivative contains an iodine atom on the indole moiety, which can enhance its biological activity.
Uniqueness
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. The combination of the quinazolinone core, indole moiety, and benzyl group provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
IUPAC Name |
3-benzyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c29-25-21-11-5-7-13-23(21)27-24(28(25)17-18-8-2-1-3-9-18)15-14-19-16-26-22-12-6-4-10-20(19)22/h1-16,26H,17H2/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYKZWCMFGCNU-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6131818.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6131827.png)
![1-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6131834.png)
![5-[(4-iodobenzoyl)amino]isophthalic acid](/img/structure/B6131838.png)
![(5E)-1-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6131840.png)
![ethyl 5-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B6131841.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B6131847.png)

![1-(3-chlorophenyl)-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B6131865.png)
![N-[[1-(1,2-oxazol-3-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6131872.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B6131892.png)
![N-(3-Chlorophenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B6131894.png)
![N-cyclopropyl-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131902.png)
![ETHYL 2-[3-(AZEPANE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B6131909.png)
